molecular formula C16H17NO4 B8494619 Benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate

Benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate

Cat. No.: B8494619
M. Wt: 287.31 g/mol
InChI Key: XEVWDUMEFJXJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate is a useful research compound. Its molecular formula is C16H17NO4 and its molecular weight is 287.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO4

Molecular Weight

287.31 g/mol

IUPAC Name

benzyl N-[2-(3,4-dihydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C16H17NO4/c18-14-7-6-12(10-15(14)19)8-9-17-16(20)21-11-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11H2,(H,17,20)

InChI Key

XEVWDUMEFJXJOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=CC(=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

38.2 g (100 mmol) of sodium borate and 18.9 g (100 mmol) of dopamine hydrochloride were dissolved in 250 ml of water. To the solution thus obtained, was added a 2 N sodium hydroxide solution under a nitrogen gas stream to adjust the pH value to 9. Then 17.1 g (100 mmol) of benzyloxycarbonyl chloride was added dropwise thereto while stirring at 15° C. for 4 hours. Simultaneously, a 2 N sodium hydroxide solution was added to maintain the pH value of the reaction mixture to 9. After continuing the stirring for 2 hours, the mixture was adjusted to pH 1 to 2 with hydrochloric acid and then extracted with diethyl ether. Next, it was dried over anhydrous magnesium sulfate and the solvent was distilled off. After washing the residue with petroleum ether, the crude crystals thus obtained were recrystallized from ethanol/n-hexane (1 : 1 by volume). Thus 27.6 g (yield: 96.5% of the desired compound (m.p.: 134°- 135 ° C.) was obtained in the form of white crystals.
Name
sodium borate
Quantity
38.2 g
Type
reactant
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
96.5%

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